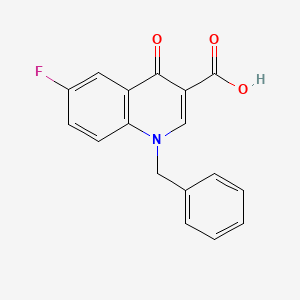![molecular formula C13H13NO B6496323 3-[(2-methylphenoxy)methyl]pyridine CAS No. 802887-47-4](/img/structure/B6496323.png)
3-[(2-methylphenoxy)methyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-[(2-methylphenoxy)methyl]pyridine” is a pyridine derivative. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom .
Synthesis Analysis
The synthesis of pyridine derivatives can be achieved through various methods. One common method involves the reaction of acrolein with ammonia, which forms a pyridine ring . Another method involves the Kröhnke pyridine synthesis, which is a reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds . The specific synthesis process for “3-[(2-methylphenoxy)methyl]pyridine” might involve similar reactions, but the exact process isn’t available in the sources I found.Molecular Structure Analysis
The molecular structure of “3-[(2-methylphenoxy)methyl]pyridine” would be similar to that of pyridine, with additional functional groups attached to the pyridine ring. Pyridine itself is a six-membered ring with five carbon atoms and one nitrogen atom . The exact molecular structure of “3-[(2-methylphenoxy)methyl]pyridine” isn’t available in the sources I found.Aplicaciones Científicas De Investigación
Flow Synthesis of 2-Methylpyridines
This compound could be used in the flow synthesis of 2-methylpyridines . The reactions proceed with a high degree of selectivity, producing α-methylated pyridines in a much greener fashion than is possible using conventional batch reaction protocols .
Anti-Inflammatory Agents
The structurally related molecule 3-isopropoxy-5-methoxy- N - (1 H -1,2,3,4-tetraazol-5-yl)-1-benzothiophene-2-carboxamide has reported anti-inflammatory activity . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might also have potential as an anti-inflammatory agent.
Heterocyclic Pyrimidine Scaffolds
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Given the structural similarity, “3-[(2-methylphenoxy)methyl]pyridine” might be used in the synthesis of heterocyclic pyrimidine scaffolds, which have diverse therapeutic potentials .
Antimicrobial Activity
Pyrimidine and its derivatives have been described with a wide range of biological potential i.e. anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might also have potential antimicrobial activity.
Oxidation Reactions
The generation of 2-methylpyridine has been shown to be a byproduct of the oxidation of DMSO/EtOH by H 2 O 2 mediated by [Fe II (O 2 CCF 3) 2 (py) 4] in pyridine(py)/trifluoroacetic acid (TFA) under argon, via the formation of pyridine-trapped alkyl radicals . Therefore, “3-[(2-methylphenoxy)methyl]pyridine” might be used in similar oxidation reactions.
Pyridinium Salts
Structurally diverse pyridinium salts are quite familiar structures in many natural products and bioactive pharmaceuticals . Given the structural similarity, “3-[(2-methylphenoxy)methyl]pyridine” might be used in the synthesis of pyridinium salts.
Mecanismo De Acción
Target of Action
A structurally similar compound, 4-[(5-methoxy-2-methylphenoxy)methyl]pyridine, has been found to interact with hemoglobin subunit alpha and hemoglobin subunit beta . These proteins play a crucial role in oxygen transport in the body.
Mode of Action
This interaction could potentially alter the protein’s conformation, affecting its ability to bind oxygen and subsequently influencing oxygen transport .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-[(2-methylphenoxy)methyl]pyridine. For instance, temperature can affect the rate of biodegradation of pyridine derivatives . .
Propiedades
IUPAC Name |
3-[(2-methylphenoxy)methyl]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-11-5-2-3-7-13(11)15-10-12-6-4-8-14-9-12/h2-9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWKXJBUJQJULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Methylphenoxy)methyl]pyridine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-methyl-4-{[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]sulfamoyl}phenyl)propanamide](/img/structure/B6496243.png)
![ethyl 4-(2-{[5-(2,5-dimethylfuran-3-amido)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate](/img/structure/B6496247.png)
![5-chloro-2-methoxy-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]benzene-1-sulfonamide](/img/structure/B6496249.png)
![N-{5-[({[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1,3-benzothiazole-2-carboxamide](/img/structure/B6496250.png)
![N-[5-({[(2,3-dimethylphenyl)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496252.png)
![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496254.png)
![N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B6496261.png)
![5-cyclopropyl-N-(5-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6496268.png)
![3-(1H-pyrazol-1-yl)-6-{[(pyridin-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B6496269.png)
![2-[4-(propane-2-sulfonyl)phenyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B6496287.png)
![1-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]piperidin-3-amine](/img/structure/B6496298.png)

![N-{2-ethyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-2-[4-(propane-2-sulfonyl)phenyl]acetamide](/img/structure/B6496309.png)
![8-(3-aminopiperidin-1-yl)-7-(but-2-yn-1-yl)-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6496335.png)